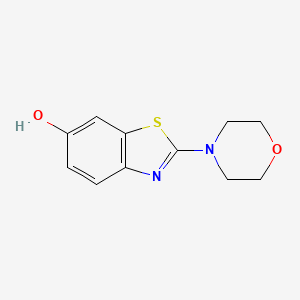

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. researchgate.netctppc.org This structural motif is prevalent in a multitude of biologically active compounds and is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity. nih.govnih.gov

The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. ctppc.org Researchers have successfully synthesized and evaluated a wide array of benzothiazole derivatives, revealing a broad spectrum of pharmacological activities. researchgate.netnih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. researchgate.netnih.govnih.gov The planar nature of the benzothiazole ring system facilitates intercalation with biological macromolecules, a key feature in its mechanism of action for certain applications. mdpi.com

The following table summarizes the diverse biological activities associated with the benzothiazole scaffold, as reported in various scientific studies.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Anticonvulsant | Neurology |

| Antidiabetic | Metabolic Disorders |

| Antiviral | Infectious Diseases |

| Antioxidant | Various |

| Antitubercular | Infectious Diseases |

Role of the Morpholine (B109124) Moiety in Bioactive Compounds

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is another privileged structure frequently incorporated into bioactive molecules. nih.govresearchgate.net Its inclusion in a compound's structure is a common strategy in medicinal chemistry to enhance its drug-like properties. nih.govnih.gov

The presence of the morpholine moiety can confer several advantages:

Improved Physicochemical Properties: Morpholine can increase the aqueous solubility and polarity of a molecule, which is often beneficial for its pharmacokinetic profile. nih.gov

Enhanced Potency and Selectivity: The morpholine ring can form crucial hydrogen bonds and other interactions within the binding sites of target proteins, such as kinases, leading to increased potency and selectivity. researchgate.netnih.gov

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve a compound's half-life in the body. nih.govresearchgate.net

Versatile Synthetic Handle: It is a readily available and synthetically tractable building block, allowing for its straightforward incorporation into complex molecules. nih.govresearchgate.net

The morpholine group is a key component in several approved drugs, where it contributes to efficacy and favorable pharmacokinetics. nih.govnih.gov For example, in the context of kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the enzyme's active site. researchgate.net

Emergence and Research Trajectory of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol and Related Analogues in Scientific Literature

While extensive literature exists on the individual benzothiazole and morpholine scaffolds, dedicated research on the specific compound this compound is more nascent. Its emergence stems from the convergence of research lines exploring substituted 2-aminobenzothiazoles.

The primary research trajectory for analogues bearing the 2-morpholinobenzothiazole core is heavily focused on oncology, specifically in the development of kinase inhibitors. nih.govmdpi.com A significant body of research has identified this scaffold as a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers. nih.govmdpi.com In these analogues, the morpholine group at the 2-position is often crucial for binding to the ATP-binding pocket of the kinase. researchgate.net

Separately, research into 6-hydroxybenzothiazole (B183329) derivatives has explored their potential in other therapeutic areas. For instance, novel derivatives are being investigated as multi-target-directed ligands for the potential treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov The hydroxyl group at the 6-position offers a site for further modification and can influence the molecule's electronic properties and interaction with biological targets.

The synthesis of this compound and its analogues typically involves the reaction of a substituted 2-aminothiophenol (B119425) with morpholine-containing reagents or the modification of a pre-formed 2-aminobenzothiazole (B30445) core. nih.gov The combination of the 2-morpholino group, known for its role in kinase inhibition, and the 6-hydroxy group, which can modulate activity and provide a point for further derivatization, represents a logical step in the rational design of new bioactive compounds.

Overview of Key Academic Research Themes and Potential Applications for the Compound

The primary academic research theme surrounding this compound and its analogues is their potential as targeted therapeutic agents, particularly in oncology.

Kinase Inhibition: The most prominent area of investigation is the compound's potential as a selective inhibitor of the PI3K/Akt/mTOR pathway. nih.govmdpi.com The 2-morpholinobenzothiazole core is a validated pharmacophore for PI3K inhibition. researchgate.net Research focuses on evaluating the potency and selectivity of these compounds against different PI3K isoforms. researchgate.net The 6-hydroxy substituent may play a role in fine-tuning this selectivity or improving pharmacokinetic properties. The potential application is in precision medicine for cancers with known mutations in the PI3K pathway. mdpi.comnih.gov

Anticancer Drug Development: Beyond PI3K, the broad antiproliferative activity of benzothiazoles suggests that this compound could have potential against various cancer cell lines through other mechanisms. nih.govmdpi.com Research themes include evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle in different cancer models. mdpi.commdpi.com

Neurodegenerative Diseases: Drawing from research on other 6-hydroxybenzothiazole derivatives, another potential theme is the exploration of this compound's activity against targets relevant to neurodegenerative diseases. nih.gov This could involve investigating its ability to inhibit enzymes like cholinesterases or modulate other pathways implicated in neuronal health.

The table below outlines the primary research areas and the specific focus of investigation for this class of compounds.

| Research Theme | Specific Focus | Potential Application |

| Kinase Inhibition | PI3K/Akt/mTOR pathway modulation, isoform selectivity. researchgate.netmdpi.com | Targeted cancer therapy. |

| Anticancer Activity | Cytotoxicity screening, apoptosis induction, cell cycle arrest. nih.govmdpi.com | Broad-spectrum oncology. |

| Neuroprotection | Inhibition of enzymes related to neurodegeneration. nih.gov | Treatment of Alzheimer's and other neurodegenerative diseases. |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSMBADERZPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol

Diverse Synthetic Routes to the 1,3-Benzothiazole Core Featuring a 2-Morpholin-4-yl Moiety

The construction of the 2-morpholinyl benzothiazole (B30560) framework can be accomplished through several synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Classical Condensation and Cyclization Reactions for Benzothiazole Formation

The traditional and most direct route to the benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenols with various functionalized precursors. mdpi.combohrium.com In the context of 2-morpholin-4-yl-1,3-benzothiazol-6-ol, this would typically involve the reaction of 2-amino-5-hydroxythiophenol with a morpholine-containing electrophile. A common approach is the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. For instance, the condensation of 2-aminothiophenol (B119425) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a well-established method for forming 2-substituted benzothiazoles. nih.gov

Another classical approach involves the cyclization of arylthioureas. indexcopernicus.com Substituted arylthioureas can be converted to 2-aminobenzothiazoles through intramolecular C-S bond formation. This can be achieved using various reagents, including electrophilic bromine sources like benzyltrimethylammonium (B79724) tribromide under mild conditions. indexcopernicus.com

The following table summarizes representative classical methods for the synthesis of the 2-aminobenzothiazole (B30445) core, which can be conceptually extended to the synthesis of 2-morpholinyl derivatives.

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

| 2-Aminothiophenol and Aromatic Aldehydes | SnP₂O₇, short reaction times | 2-Arylbenzothiazoles | 87-95% | mdpi.com |

| 2-Aminothiophenol and Aromatic Acids | Polyphosphoric acid (PPA) | 2-Substituted benzothiazoles | Good | nih.gov |

| Substituted Arylthioureas | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | Good | indexcopernicus.com |

| 2-Aminothiophenol and Aldehydes | H₂O₂/HCl in ethanol (B145695) at room temperature | 2-Substituted benzothiazoles | - | mdpi.com |

Transition-Metal-Catalyzed Processes in Benzothiazole Synthesis

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of the benzothiazole core is no exception, with palladium and ruthenium catalysts playing a pivotal role.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The Suzuki-Miyaura coupling, for instance, has been employed in the synthesis of aryl-substituted benzothiazoles. nih.gov This reaction typically involves the coupling of a boronic acid or its ester with a halogenated benzothiazole derivative in the presence of a palladium catalyst and a base. For the synthesis of 2-amino-6-arylbenzothiazoles, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids. nih.govresearchgate.net

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov While less direct for the formation of the 2-morpholinyl moiety itself, it can be used to functionalize the benzothiazole core. Intramolecular Heck reactions have also been developed for the synthesis of cyclic structures. libretexts.orgnih.gov

A summary of palladium-catalyzed approaches is provided in the table below.

Ruthenium catalysts have emerged as effective alternatives for promoting C-S bond formation. The intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles can be efficiently catalyzed by ruthenium complexes. researchgate.net These reactions often proceed via a C-H activation mechanism. mdpi.com For example, a ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas has been developed, offering a direct route to 2-aminobenzothiazoles. researchgate.net Ruthenium catalysts have also been utilized for the meta-selective C-H nitration of 2-arylbenzothiazoles, demonstrating their utility in the functionalization of the benzothiazole core. nih.gov

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govwindows.netmdpi.com Several one-pot procedures have been developed for the synthesis of 2-substituted benzothiazoles. nanomaterchem.com For instance, a one-pot, three-component reaction of 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) has been reported to yield 2-substituted benzothiazoles. nih.gov The application of 2-aminobenzothiazole in MCRs has also been explored for the rapid construction of complex heterocyclic scaffolds. nih.gov

The following table highlights some multi-component and one-pot synthetic approaches.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| One-pot, Three-component | 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe₃O₄-Serine-CuI nanocatalyst, water | 2-Substituted benzothiazoles | nanomaterchem.com |

| One-pot, Three-component | 2-Iodoaniline, Aryl/hetaryl aldehydes, Thiourea | Ferromagnetic catalyst Cu(0)–Fe₃O₄@SiO₂/NH₂cel, water | C-2-substituted benzothiazoles | nih.gov |

| Three-component | Aromatic aldehydes, 2-Aminobenzothiazole, Ethyl acetoacetate | Fe₃O₄@nanocellulose/Cu(II), solvent-free | 4H-pyrimido[2,1-b]benzothiazoles | nih.gov |

Microwave-Assisted Synthesis and Green Chemistry Principles

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. airo.co.in Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.comresearchgate.net The synthesis of benzothiazoles has benefited from this technology, with numerous microwave-assisted protocols being reported. nih.gov For example, the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent. tku.edu.tw

The principles of green chemistry, such as the use of non-toxic solvents (like water), recyclable catalysts, and energy-efficient methods, are increasingly being integrated into the synthesis of benzothiazoles. mdpi.combohrium.com The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green synthetic strategies. mdpi.com For example, the synthesis of 2-substituted benzothiazoles has been reported using catalysts like urea (B33335) nitrate (B79036) under solvent-free conditions. mdpi.com

The table below showcases some green and microwave-assisted synthetic methods.

| Method | Starting Materials | Conditions | Advantages | Reference |

| Microwave-assisted | 2-Aminothiophenol and Aryl aldehydes | L-proline, solvent-free | Green, inexpensive, rapid | tku.edu.tw |

| Green Synthesis | 2-Aminothiophenol and Aldehydes | Urea nitrate, solvent-free | Inexpensive catalyst, simple workup, high yields | mdpi.com |

| Green Synthesis | 2-Aminothiophenol and Potassium isopropyl xanthate | Copper sulfate, aqueous media | Green solvents, inexpensive catalyst, short reaction time | orgchemres.org |

Strategies for Derivatization and Functionalization of the Benzothiazole Ring System

The biological activities of benzothiazole derivatives are highly dependent on the nature and position of their substituents. nih.gov The most favorable positions for substitution to influence biological activity are typically the C2, C5, and C6 carbons of the benzothiazole skeleton. nih.gov

The benzene (B151609) portion of the benzothiazole ring is amenable to electrophilic aromatic substitution, a class of reactions that includes nitration and halogenation. libretexts.orgmasterorganicchemistry.com The outcome of these reactions is directed by the existing substituents on the ring. In the case of this compound, both the 6-hydroxyl and the 2-morpholino groups are activating, ortho-, para-directing groups. Consequently, electrophilic attack is predicted to occur at the C5 and C7 positions, which are ortho and para to the powerful activating hydroxyl group.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The introduction of a nitro group (NO₂) onto the benzothiazole ring serves as a key step for further functionalization. For instance, the nitro group can be reduced to an amino group (-NH₂), which can then be modified to introduce a wide variety of functional groups. nih.gov

Halogenation: The direct halogenation of aromatic rings with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen. libretexts.org Fluorination and iodination require different methods due to the high reactivity of fluorine and low reactivity of iodine. libretexts.org The introduction of halogen atoms provides a handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The table below illustrates the expected major products from the electrophilic substitution of this compound.

| Reaction Type | Reagents | Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Morpholin-4-yl-5-nitro-1,3-benzothiazol-6-ol and 2-Morpholin-4-yl-7-nitro-1,3-benzothiazol-6-ol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-morpholin-4-yl-1,3-benzothiazol-6-ol and 7-Bromo-2-morpholin-4-yl-1,3-benzothiazol-6-ol |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2-morpholin-4-yl-1,3-benzothiazol-6-ol and 7-Chloro-2-morpholin-4-yl-1,3-benzothiazol-6-ol |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

The C-2 position of the benzothiazole ring is a critical site for substitution, as modifications at this position significantly influence the molecule's biological properties. nih.gov Direct displacement of the morpholino group at the C-2 position of this compound is chemically challenging. Therefore, functionalization at this position is most effectively achieved by synthesizing a library of analogues, each with a different C-2 substituent, starting from a common precursor.

The most prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic reagents. mdpi.com For the synthesis of analogues of the target compound, 2-amino-5-hydroxybenzenethiol would serve as the key starting material. The reaction of this precursor with different reagents allows for the introduction of diverse functionalities at the C-2 position.

| Reagent Type | Example Reagent | Resulting C-2 Substituent |

| Aldehydes | Benzaldehyde | Phenyl |

| Acyl Chlorides | Acetyl chloride | Methyl |

| Isothiocyanates | Phenyl isothiocyanate | Anilino |

| Carboxylic Acids | Acetic acid | Methyl |

| Cyanogen bromide | Cyanogen bromide | Amino |

This table outlines synthetic strategies to generate diverse C-2 functionalized benzothiazole analogues from a 2-aminothiophenol precursor.

Modifications and Functionalization of the Morpholine (B109124) Moiety and the 6-Hydroxyl Group

The nitrogen atom within the morpholine ring is a tertiary amine, making it nucleophilic and basic. This inherent reactivity allows for chemical modifications, primarily through quaternization. This reaction involves treating the compound with an alkylating agent, such as an alkyl halide, which leads to the formation of a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which can profoundly alter the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.

| Alkylating Agent | Product Name |

| Methyl iodide (CH₃I) | 4-(6-Hydroxy-1,3-benzothiazol-2-yl)-4-methylmorpholin-4-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | 4-Ethyl-4-(6-hydroxy-1,3-benzothiazol-2-yl)morpholin-4-ium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | 4-Benzyl-4-(6-hydroxy-1,3-benzothiazol-2-yl)morpholin-4-ium chloride |

This table provides examples of quaternization reactions at the morpholine nitrogen.

The phenolic hydroxyl group at the C-6 position is a versatile functional group that can readily undergo etherification and esterification reactions. These modifications are used to alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent compound.

Etherification: The formation of an ether (O-alkylation) is commonly achieved via the Williamson ether synthesis. This method involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. The synthesis of 6-ethoxy-2-mercaptobenzothiazole (B156553) demonstrates the feasibility of etherification at this position. nih.gov

Esterification: The conversion of the phenol (B47542) to an ester (O-acylation) can be accomplished by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. Esterification of phenolic compounds with lipophilic moieties, such as fatty acids, can produce amphiphilic molecules known as phenolipids. mdpi.com This strategy can enhance interaction with lipid-based systems like cell membranes. mdpi.com

| Reaction Type | Reagents | Product Class | Example Product |

| Etherification | 1. K₂CO₃2. Ethyl iodide | Alkyl ether | 2-Morpholin-4-yl-6-ethoxy-1,3-benzothiazole |

| Esterification | Acetic anhydride, Pyridine | Acetate ester | (2-Morpholin-4-yl-1,3-benzothiazol-6-yl) acetate |

| Esterification | Benzoyl chloride, Pyridine | Benzoate ester | (2-Morpholin-4-yl-1,3-benzothiazol-6-yl) benzoate |

This table details common derivatization reactions of the C-6 phenolic hydroxyl group.

Synthesis of Chiral Analogues and Stereoselective Approaches

The parent compound, this compound, is achiral. The synthesis of chiral analogues requires the introduction of one or more stereocenters. A primary strategy to achieve this is to incorporate a chiral building block during the synthesis.

Significant research has been conducted on the synthesis of chiral morpholine scaffolds for use as pharmacophores. nih.gov A well-established approach involves using an enantiomerically pure, substituted morpholine derivative in place of the simple, achiral morpholine. For example, commercially available (S)-2-(hydroxymethyl)morpholine can be protected and then utilized in a synthetic sequence to build more complex molecules. nih.gov The synthesis of enantiopure cis-3,5-disubstituted morpholines from chiral amino alcohols provides another route to these valuable building blocks. e3s-conferences.org

A plausible synthetic route to a chiral analogue of this compound could involve the nucleophilic aromatic substitution of a 2-chloro-6-hydroxybenzothiazole with a pre-synthesized chiral morpholine derivative, such as (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by deprotection and further modification of the hydroxymethyl group if desired. This approach ensures control over the stereochemistry of the final product.

In-Depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research

Despite the growing interest in the diverse pharmacological potential of benzothiazole derivatives, a comprehensive theoretical and computational investigation of the specific compound this compound is not yet available in published scientific literature.

While computational chemistry has become an indispensable tool for elucidating the electronic structure, reactivity, and conformational preferences of novel chemical entities, dedicated studies focusing on this compound have not been identified. Consequently, detailed data regarding its quantum chemical properties and molecular dynamics are not publicly accessible at this time.

General computational studies on the broader class of benzothiazole derivatives have utilized a variety of theoretical methods to explore their molecular characteristics. These investigations often employ Density Functional Theory (DFT) to understand ground state geometries and Frontier Molecular Orbital (FMO) analysis to probe the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for predicting chemical reactivity and stability.

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis is a common technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors, including hardness, electronegativity, and the electrophilicity index, are also frequently calculated to provide a quantitative measure of a molecule's reactivity.

In the realm of molecular dynamics, conformational analysis is performed to identify the most stable three-dimensional arrangements (conformations) of a molecule and to determine their relative energy minima. This is vital for understanding how a molecule might interact with biological targets.

Although these methodologies are well-established and have been applied to numerous benzothiazole analogues, the specific outputs of such analyses for this compound—including detailed data on its electronic structure, reactivity parameters, and conformational landscape—await future scholarly investigation. The absence of such dedicated research means that a detailed discussion and the presentation of specific data tables for this compound, as would be standard in a thorough computational study, cannot be provided. Further research is required to elucidate the specific theoretical and computational profile of this particular benzothiazole derivative.

Theoretical and Computational Investigations of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol

Conformational Analysis and Molecular Dynamics Simulations

Simulations of Molecular Dynamics in Different Environments

While specific molecular dynamics (MD) simulation studies for 2-Morpholin-4-yl-1,3-benzothiazol-6-ol are not extensively documented in the available literature, the methodology is widely applied to the broader class of benzothiazole (B30560) derivatives to understand their dynamic behavior and binding stability with biological targets. MD simulations provide a computational lens to observe the physical movements of atoms and molecules over time, offering critical insights into the stability of protein-ligand complexes.

For instance, MD simulations have been employed to study benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com These simulations help confirm the binding patterns and structural requirements necessary for potent inhibition. biointerfaceresearch.com Similarly, studies on benzimidazole (B57391) and benzothiazole derivatives as inhibitors of the Abl T315I mutant, a key target in chronic myelogenous leukemia, have used MD simulations to confirm the conformations of the compounds within the binding pocket and to ensure the stability of the predicted interactions. aip.org

In the context of infectious diseases, MD simulations were used to investigate benzothiazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These simulations, often run for durations like 100 nanoseconds, analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex. A stable complex, indicated by low RMSD fluctuations, suggests a favorable and sustained binding interaction. nih.gov Such studies have been crucial in evaluating the stability of newly designed 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors. scielo.org.mx The general findings from these analogous studies suggest that the benzothiazole scaffold forms stable complexes with various protein targets, driven primarily by van der Waals forces and hydrogen bonding. aip.org

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics and QSPR studies are essential for systematically characterizing a compound's physicochemical properties and predicting its biological activity based on its molecular structure.

Molecular Descriptors for Compound Characterization (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors for this compound and its parent compound, 2-(4-Morpholinyl)benzothiazole, are used to assess their drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.

The addition of a hydroxyl (-ol) group at the 6-position significantly alters the polarity and hydrogen-bonding potential of the molecule compared to its parent compound. This is reflected in an increased Topological Polar Surface Area (TPSA) and a change in the calculated octanol-water partition coefficient (LogP).

| Compound Name | TPSA (Ų) | LogP | Number of Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2-(4-Morpholinyl)benzothiazole | 41.9 | 2.3 | 1 | 0 | 3 |

| This compound | 62.2 | 2.1 | 1 | 1 | 4 |

Data for 2-(4-Morpholinyl)benzothiazole is derived from PubChem. nih.gov Data for this compound is computationally estimated based on its structure.

Prediction of Theoretical Properties Relevant to Biological Interactions (e.g., Ligand Efficiency)

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is used to optimize lead compounds, favoring smaller molecules that have high affinity for their target. The calculation of LE requires experimental binding affinity data (e.g., Ki, Kd, or IC50) for a specific biological target.

While specific binding affinity data and, consequently, the ligand efficiency for this compound are not available in the reviewed literature, studies on other benzothiazole derivatives highlight its importance. For example, in the screening of benzothiazoles against E. coli dihydroorotase, ligand efficiency parameters were used alongside docking scores to evaluate potential inhibitors. nih.gov The analysis showed that while some benzothiazole compounds had lower docking scores than a co-crystalized ligand, their ligand efficiency was still notable, suggesting that the scaffold provides a good starting point for optimization. nih.gov

Molecular Docking and Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of potential biological targets and the analysis of binding interactions.

Identification of Putative Biological Targets and Binding Sites

The benzothiazole scaffold is recognized as a versatile nucleus in medicinal chemistry, with derivatives being investigated for a wide range of biological activities. researchgate.netpcbiochemres.compcbiochemres.com Molecular docking studies on compounds structurally related to this compound have identified numerous potential protein targets. This "target fishing" approach helps to elucidate the compound's mechanism of action. nih.gov

Based on extensive research into this class of compounds, the following putative biological targets have been identified for various benzothiazole derivatives:

| Putative Target Class | Specific Target Example(s) | Therapeutic Area |

| Kinases | p56lck, PI3Kγ, JNK-3, Abl T315I | Cancer, Inflammation |

| Enzymes | α-Amylase, α-Glucosidase, Dihydroorotase | Diabetes, Antimicrobial |

| Receptors | Cannabinoid Receptor (CB2), Adenosine A3 Receptor | Inflammation, Neurological |

| Transcription Factors | Forkhead box M1 (FOXM1) | Cancer |

| Viral/Bacterial Proteins | SARS-CoV-2 Mpro, DNA Gyrase | Antiviral, Antibacterial |

| Structural Proteins | Tubulin | Cancer |

biointerfaceresearch.comaip.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov

Analysis of Binding Modes and Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Stacking)

The analysis of binding modes reveals the specific intermolecular interactions that stabilize the ligand within the receptor's active site. For benzothiazole derivatives, a variety of interactions are consistently observed.

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom in the morpholine (B109124) group can act as hydrogen bond acceptors. The hydroxyl group on the 6-position of this compound introduces a hydrogen bond donor, enhancing its potential for strong, specific interactions with amino acid residues like asparagine or aspartic acid. nih.govmdpi.com

Hydrophobic and van der Waals Interactions: The bicyclic benzothiazole core is largely hydrophobic and contributes significantly to binding through van der Waals forces and hydrophobic interactions with nonpolar residues in the binding pocket. aip.org These interactions are often the major driving force for binding. aip.org

Pi-Interactions (π-π Stacking and Cation-π): The aromatic benzothiazole ring is capable of engaging in various pi-interactions.

π-π Stacking: This can occur with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. For example, T-shaped π-π stacking interactions have been observed between a benzothiazole moiety and a tryptophan residue (TRP108) in the lysozyme (B549824) receptor. mdpi.com

Cation-π/Pi-Alkyl: The electron-rich π-system of the benzothiazole ring can interact favorably with cationic residues (like lysine (B10760008) or arginine) or with the alkyl side chains of amino acids such as isoleucine and alanine. nih.govmdpi.com In one study, a π-cation interaction was noted between a benzothiazole derivative and a histidine residue (HIS-A-201) in the active site of α-amylase. nih.gov

These varied interactions underscore the versatility of the benzothiazole scaffold in binding to diverse biological targets, making it a continued subject of interest in computational drug design.

Mechanistic Elucidation of Biological Activities of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol and Analogues

In Vitro Cellular and Molecular Assays for Target Identification and Validation

In vitro assays are fundamental in identifying the molecular targets of a bioactive compound and validating its biological effects. Research on benzothiazole (B30560) analogues has revealed interactions with various enzymes and receptors, as well as potent activities in cell-based assays for a range of diseases.

The benzothiazole nucleus is a key feature in many enzyme inhibitors. Studies on various analogues suggest that 2-Morpholin-4-yl-1,3-benzothiazol-6-ol may also exhibit inhibitory activity against several classes of enzymes.

Cholinesterases and Monoamine Oxidases: In the context of neurodegenerative diseases like Alzheimer's, dual-target inhibitors are of great interest. A study on novel benzothiazole derivatives demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netanadolu.edu.tr For instance, one of the most potent compounds, 4f , displayed IC50 values of 23.4 nM and 40.3 nM against AChE and MAO-B, respectively, highlighting the potential of the benzothiazole scaffold to interact with key enzymes in neurological pathways. researchgate.netanadolu.edu.tr Other analogues containing a morpholine (B109124) moiety have also shown selective inhibitory effects against MAO-B and butyrylcholinesterase (BuChE). nih.gov

Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several 2-aminobenzothiazole (B30445) derivatives have been identified as potent kinase inhibitors. Analogues have been developed as dual inhibitors of BRAFV600E and CRAF, with IC50 values as low as 0.095 µM and 0.015 µM, respectively. nih.gov Others have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values in the sub-micromolar range (0.173-1.08 µM). nih.govrsc.org More recently, novel 2-aminobenzothiazole compounds were designed to target the PI3Kγ enzyme. acs.org

Microbial Enzymes: The antimicrobial properties of benzothiazoles are often linked to enzyme inhibition. Analogues have been shown to target enzymes essential for microbial survival, such as E. coli dihydroorotase, dihydropteroate (B1496061) synthase, and DNA gyrase. nih.gov Inhibition of dihydroorotase, a key enzyme in pyrimidine (B1678525) synthesis, was identified as a potential mechanism of action for several benzothiazole derivatives. nih.gov

Other Enzymes: The versatility of the benzothiazole scaffold allows it to target a diverse range of other enzymes. Analogues have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) acs.org and succinate (B1194679) dehydrogenase (SDH), the latter being an effective target for antifungal agents. nih.gov Inhibition of pancreatic lipase (B570770) and α-chymotrypsin has also been reported for certain derivatives. researchgate.netmdpi.com

Table 1: Enzyme Inhibitory Activities of Selected Benzothiazole Analogues

| Compound/Analogue Series | Target Enzyme | IC50 / Activity | Reference |

|---|---|---|---|

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | researchgate.netanadolu.edu.tr |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | researchgate.netanadolu.edu.tr |

| Compound 47 | BRAFV600E | 0.095 µM | nih.gov |

| Compound 47 | CRAF | 0.015 µM | nih.gov |

| Compounds 14-18 | EGFR | 0.173 - 1.08 µM | nih.gov |

| Compound 3 | E. coli Dihydroorotase | Reduced specific activity to 45 nmol/min/mg | nih.gov |

| Compound Ig | Succinate Dehydrogenase (SDH) | EC50 < 10 µg/mL against various fungi | nih.gov |

| Compound 55c | α-Chymotrypsin | 20.6 ± 0.06 μM | mdpi.com |

| Compound 2h | Butyrylcholinesterase (BuChE) | 12.33 µM | nih.gov |

While enzyme inhibition is a common mechanism, benzothiazole derivatives also interact with specific receptors. A prominent example is the analogue [18F]flutemetamol (2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), which shares the same 1,3-benzothiazol-6-ol core. nih.gov This compound was developed as a positron emission tomography (PET) tracer and exhibits high binding specificity for β-Amyloid (Aβ) plaques, a key pathological feature of Alzheimer's disease. nih.gov Autoradiography studies have confirmed its specific binding to Aβ deposits in the brain. nih.gov

Other related compounds, such as pramipexole, which features a tetrahydro-benzothiazole core, act as potent agonists at dopamine (B1211576) D2, D3, and D4 receptors. wikipedia.org This demonstrates the capacity of the benzothiazole scaffold to be tailored for specific receptor interactions.

Cell-based assays provide crucial information on the physiological effects of a compound. Analogues of this compound have demonstrated significant activity across various biological processes.

Antimicrobial and Antifungal Activity: Numerous studies have confirmed the antimicrobial potential of benzothiazole derivatives. nih.govmdpi.comnih.gov Their activity has been demonstrated against Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria such as E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. nih.govnih.govresearchgate.net Antifungal activity against species like C. albicans and A. niger has also been well-documented. nih.govmdpi.comnih.govresearchgate.net The mechanism often involves the inhibition of essential enzymes or, in some cases, causing leakage of DNA and proteins from microbial spores. nih.gov

Anticancer Mechanisms: The anticancer properties of benzothiazole analogues are widely reported. nih.govnih.govresearchgate.netmdpi.commspsss.org.uanih.gov These compounds have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), and melanoma (A-375). nih.govacs.orgnih.govresearchgate.netnih.govnih.gov Mechanistic studies in cell lines reveal that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1 or G2/M phase, thereby halting proliferation. nih.govnih.govnih.gov

Antiviral Activity: Some benzothiazole analogues have also been screened for antiviral properties. For example, certain derivatives were found to suppress the Hepatitis C Virus (HCV) replicon by over 70%, although this was sometimes accompanied by cytotoxicity to the host cells. nih.govresearchgate.net

Table 2: Cytotoxic Activities of Selected Benzothiazole Analogues in Cell-Based Assays

| Compound/Analogue Series | Cell Line | Biological Process | IC50 / Activity | Reference |

|---|---|---|---|---|

| Compounds 14-18 | PC3, MCF-7, A549, HCT-116 | Anticancer | 0.315 - 2.66 µM | nih.gov |

| Compound 48 | 57 Human Cancer Cell Lines | Anticancer | Surpassed sorafenib | nih.gov |

| Compound 7 | A-375 (Melanoma) | Anticancer | 16 µM | nih.govresearchgate.net |

| Compound 7 | BALB/c 3T3 (Fibroblast) | Cytotoxicity | 71 µM | nih.govresearchgate.net |

| Compounds A3, A4 | HepG2 (Liver Cancer) | Anticancer | ~4 µM (for 50% cell death) | nih.gov |

| Compounds 4o, 4r | MCF-7 (Breast Cancer) | Anticancer | Effective at 2-4 µM | nih.gov |

| Compounds 3, 4 | E. coli | Antibacterial | MIC: 25 - 100 µg/mL | nih.gov |

| Compounds 3, 4 | C. albicans | Antifungal | Moderate activity | nih.gov |

Cellular Pathway Modulation and Signal Transduction Investigations

Understanding how a compound affects cellular signaling pathways is key to elucidating its detailed mechanism of action. Studies on benzothiazole analogues have begun to map their influence on critical intracellular cascades.

Benzothiazole derivatives can trigger a cascade of downstream events within the cell.

MAPK and PI3K/AKT Pathways: In cancer cells, benzothiazole compounds have been shown to modulate key proliferation pathways. One study found that analogues decreased the phosphorylation levels of AKT, p38 MAPK, and ERK1/2, which are central nodes in signaling pathways that promote cell growth and survival. nih.gov Another investigation revealed that a benzothiazole-pyrrole conjugate caused the downregulation of Ras and its downstream effectors MEK1 and ERK1/2 in MCF-7 breast cancer cells. nih.gov This inhibition of pro-survival signaling contributes directly to the observed anticancer effects.

Tumor Suppressor Activation: Some benzothiazole compounds have been observed to increase the protein levels of tumor suppressors like p53 and PTEN. nih.gov The activation of these proteins can halt the cell cycle and initiate apoptosis, providing another mechanism for the anticancer activity of this chemical class.

JAK/STAT Pathway: In the context of immunology, a benzothiazole derivative known as BD750 was found to inhibit T cell proliferation by targeting the JAK3/STAT5 signaling pathway, indicating a potential immunosuppressive mechanism. researchgate.net

Gene and MicroRNA Expression: The effects of these compounds extend to the regulation of gene expression. Benzothiazole analogues were found to significantly alter the expression of microRNAs, such as miR-195a and miR-101-1, which are involved in regulating cell proliferation in liver cancer cells. nih.gov

Identifying the direct molecular targets of a novel compound within the complex cellular environment is a significant challenge. Modern proteomic techniques, often referred to as target deconvolution or chemical proteomics, are powerful tools for this purpose. While specific proteomic studies for this compound are not published, these approaches are critical for defining the mechanism of action for this class of compounds.

Affinity-Based Proteomics: This method typically involves immobilizing the small molecule (like a benzothiazole derivative) onto a solid support, such as magnetic beads. This "bait" is then incubated with a cell lysate, and proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry. This approach directly identifies binding partners.

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. By comparing the probe labeling patterns in cells treated with a compound versus untreated cells, researchers can identify which enzymes are being engaged by the drug. This method is particularly useful for identifying enzyme targets and assessing selectivity across entire enzyme families. acs.org

These proteomic strategies are essential for moving beyond phenotypic observations (e.g., cell death) to a precise understanding of the direct protein interactions that underpin the biological activity of benzothiazole derivatives.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The benzothiazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on its benzene (B151609) ring can dramatically influence the compound's pharmacological profile. chemistryjournal.netresearchgate.net The positions C-2 and C-6 have been identified as particularly crucial for modulating the biological activities of benzothiazole derivatives. bohrium.com The nature and position of these substituents affect electronic properties, lipophilicity, and steric interactions, which in turn dictate the molecule's ability to bind to specific biological targets.

Electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, F), and electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), have been extensively studied. For instance, the presence of a chlorine atom at the 6th position has been shown to increase bioactivity in certain contexts when compared to a fluorine substitution at the 5th position. researchgate.net Similarly, the inclusion of groups like -OH, -OCH3, or -CH3 at the 6-position is reported to boost a compound's potency. nih.gov These modifications can enhance interactions with target enzymes or receptors, often through hydrogen bonding or hydrophobic interactions, leading to improved mechanistic activity. For example, in the development of antiproliferative agents, substitutions on the benzothiazole ring were found to be critical for activity against various cancer cell lines. nih.gov

The following table summarizes the observed impact of various substituents on the benzothiazole ring on biological activity, based on findings from several research studies.

| Position on Benzothiazole Ring | Substituent Group | Observed Impact on Biological Activity | Reference(s) |

| 6 | -OH (Hydroxyl) | Boosts potency; contributes to antioxidant effects. | nih.govnih.gov |

| 6 | -OCH3 (Methoxy) | Can increase potency. | nih.gov |

| 6 | -Cl (Chloro) | Notable increase in bioactivity compared to 5-Fluoro substitution. | researchgate.net |

| 6 | -NO2 (Nitro) | Potent electron-withdrawing capacity, can engage with nucleophilic targets. | nih.gov |

| 5 | -F (Fluoro) | Can influence activity, though may be less effective than 6-Chloro. | researchgate.net |

| 2, 6 (General) | Various Substitutions | Considered critical positions for determining biological activity. | bohrium.com |

The morpholine ring attached at the C-2 position of the benzothiazole core is a key pharmacophore that significantly influences the compound's properties. nih.gov As a saturated heterocycle containing both an ether linkage and a secondary amine, morpholine can enhance aqueous solubility and introduce hydrogen bond accepting capabilities, which are vital for molecular interactions with biological targets. nih.gov This moiety can alter the pharmacokinetic profile of a parent molecule and increase its potency. nih.gov

In studies of fluoro-substituted benzothiazoles, the morpholine substituent was found to be highly effective in conferring antibacterial and antifungal properties. chemistryjournal.net The unique structural and electronic properties of the morpholine ring are critical for target recognition. When compared to other cyclic amines, such as piperidine (B6355638) or piperazine, morpholine often imparts a distinct profile of activity and selectivity. For example, its oxygen atom can act as a hydrogen bond acceptor, a feature absent in piperidine, which can be critical for anchoring the molecule within a target's binding site. The replacement of the morpholine ring with other moieties allows for a systematic exploration of the steric and electronic requirements for optimal target engagement.

The table below illustrates the comparative effects of morpholine and other related cyclic amines when substituted at the C-2 position of a heterocyclic core.

| C-2 Substituent | Key Structural Features | Impact on Target Recognition & Activity | Reference(s) |

| Morpholine | Contains Oxygen and Nitrogen heteroatoms. | Oxygen acts as a hydrogen bond acceptor, enhancing binding. Often improves potency and pharmacokinetic properties. | chemistryjournal.netnih.gov |

| Piperidine | Saturated nitrogen heterocycle (all-carbon ring). | Lacks the oxygen heteroatom; interactions are primarily via the nitrogen atom and hydrophobic ring. | chemistryjournal.net |

| Piperazine | Contains two Nitrogen atoms. | Offers two sites for substitution or interaction (second nitrogen). Can significantly alter polarity and binding modes. | acs.org |

The hydroxyl (-OH) group at the C-6 position of the benzothiazole ring is a critical functional group that profoundly influences the molecule's biological activity and interactions. nih.gov This small polar group can act as both a hydrogen bond donor and acceptor, enabling it to form strong, specific interactions with amino acid residues in the binding sites of target proteins. psu.edu These interactions are often essential for high-affinity binding and potent biological activity.

The 6-hydroxyl group is a key contributor to the antioxidant properties observed in some benzothiazole analogues. nih.gov It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Furthermore, the introduction of a hydroxyl group generally reduces lipophilicity, which can impact a molecule's solubility, membrane permeability, and metabolic profile. psu.edu In many SAR studies, the presence of a 6-OH group is directly linked to a significant boost in potency compared to analogues that are unsubstituted or have a methoxy (-OCH3) group at the same position. nih.gov The conversion of the hydroxyl to a methoxy ether eliminates its hydrogen-donating ability and adds steric bulk, which can be used to probe the specific requirements of the target's binding pocket.

The following table highlights the significance of the 6-hydroxyl group by comparing it with other substituents at the same position.

| C-6 Substituent | Functional Role | Effect on Biological Activity and Interactions | Reference(s) |

| -OH (Hydroxyl) | H-bond donor/acceptor; antioxidant. | Significantly boosts potency; enables specific target interactions; confers antioxidant activity. | nih.govnih.govpsu.edu |

| -OCH3 (Methoxy) | H-bond acceptor only; bulkier than -OH. | Often retains activity but may be less potent than the -OH analogue; helps probe steric and H-bonding requirements. | nih.gov |

| -H (Unsubstituted) | Non-polar. | Typically serves as a baseline for activity; replacement with -OH often leads to a significant increase in potency. | nih.gov |

| -Cl (Chloro) | Electron-withdrawing; weakly polar. | Can increase activity through electronic and hydrophobic interactions, but lacks H-bonding capability of -OH. | researchgate.net |

In Vivo Mechanistic Studies in Pre-Clinical Model Organisms (Non-Human)

Translating in vitro findings into a preclinical setting using non-human model organisms is a critical step in elucidating the mechanistic action of a compound. taconic.com In vivo studies allow for the evaluation of a molecule's efficacy, target engagement, and mechanism of action within a complex biological system, providing insights that cannot be obtained from cell-based assays alone. taconic.com Rodent models, such as mice and rats, are predominantly used for this purpose due to their genetic similarity to humans and the availability of well-established disease models. taconic.com

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a compound has reached its target and is producing the desired pharmacological effect. nih.gov For benzothiazole derivatives, the choice of PD markers depends on the therapeutic area being investigated. In oncology, for instance, a common in vivo model involves implanting human tumor xenografts into immunocompromised mice. acs.org The primary PD marker in this context is the inhibition of tumor growth over time, which can be measured physically. acs.org

In the context of anti-inflammatory research, the carrageenan-induced rat paw edema model is a standard for assessing in vivo activity. nih.govpreprints.org In this model, the reduction in swelling of the rat's paw after administration of the test compound serves as a direct PD marker of its anti-inflammatory effect. bohrium.compreprints.org Further mechanistic insight can be gained by collecting tissue or blood samples from treated animals to measure levels of key inflammatory biomarkers, such as cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2), to confirm that the compound is modulating the intended inflammatory pathways. nih.gov For compounds with analgesic properties, the hot plate method in rodents can be used to measure an increase in pain threshold, serving as another quantifiable PD marker. preprints.org These in vivo assessments are essential to confirm that the molecular interactions observed in vitro translate into a functional therapeutic response in a living organism.

Beyond demonstrating a general pharmacological effect, in vivo studies are crucial for identifying and validating biomarkers that are directly relevant to a compound's specific mechanism of action. psu.edu A biomarker is an objective measure that can indicate a physiological or pathogenic process, or a response to a therapeutic intervention. psu.edu The validation process ensures that the biomarker is reproducible, accurately reflects the disease state or drug effect, and can reliably classify individual animals. psu.edu

For benzothiazole derivatives designed as specific enzyme inhibitors (e.g., kinase inhibitors), a key biomarker for target engagement would be the phosphorylation status of the enzyme's downstream substrate. nih.gov For example, if a compound is developed as a dual VEGFR-2/BRAF inhibitor, researchers could analyze tumor tissue from treated animals to measure the levels of phosphorylated VEGFR-2 and downstream signaling proteins like ERK. nih.govnih.gov A significant reduction in phosphorylation would serve as a validated biomarker of target engagement and mechanistic action. nih.gov

Furthermore, target prediction analyses performed in silico can suggest potential biological targets for a novel compound. mdpi.com These computational predictions can then be validated in vivo. If a benzothiazole derivative is predicted to interact with a specific receptor, subsequent studies in animal models could involve measuring the expression or activity of downstream genes or proteins in the associated signaling pathway to confirm the mechanism. mdpi.com This multistep process of identification and validation in preclinical models is essential for building confidence in a compound's mechanism of action before it can be considered for further development. psu.edu

Applications of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol in Chemical Biology and Research Tool Development

Development as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the benzothiazole (B30560) scaffold is a key feature exploited in the development of molecular probes for bioimaging. researchgate.net Derivatives of this core structure are utilized for their ability to exhibit changes in their photophysical properties in response to specific biological analytes or environmental changes. researchgate.netacs.org

The design of fluorescent probes based on the 2-morpholin-4-yl-1,3-benzothiazol-6-ol scaffold involves strategic chemical modifications to tune its optical properties. The synthesis of such derivatives often leverages the reactivity of the benzothiazole core and the phenolic hydroxyl group. For instance, the hydroxyl group can be readily conjugated to other functional moieties to create probes for specific targets, such as enzymes or pH changes. acs.org

A notable example highlighting the utility of this core structure in imaging is the development of a close analog, 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol, also known as [18F]Flutemetamol. nih.gov This derivative was synthesized for use as a positron emission tomography (PET) tracer. PET is a noninvasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, like Fluorine-18. nih.govnih.gov The synthesis of such radiolabeled compounds involves incorporating the 18F isotope into the benzothiazole scaffold, allowing for sensitive in vivo imaging. nih.gov General synthetic strategies for creating libraries of fluorescent benzothiazole derivatives often involve Suzuki cross-coupling reactions to append various aryl groups, thereby modifying the electronic and photophysical properties of the resulting molecules. niscpr.res.inresearchgate.net

Table 1: Examples of Synthetic Approaches for Benzothiazole Derivatives

| Reaction Type | Starting Materials | Purpose |

|---|---|---|

| Suzuki Cross-Coupling | 2-(4-bromophenyl)benzothiazole, Phenylboronic acid derivatives | To create a library of derivatives with varied fluorescent properties. niscpr.res.in |

| Radionuclide Incorporation | Precursor benzothiazole molecule | To synthesize radiolabeled tracers for PET imaging. nih.gov |

Derivatives of the benzothiazole scaffold have demonstrated significant utility in visualizing subcellular structures and monitoring dynamic biological processes. The lipophilic nature of the benzothiazole core allows for cell permeability, a prerequisite for intracellular imaging. For example, specifically designed hydroxythiophene-conjugated benzothiazole derivatives have been successfully used as mitochondria-specific fluorescent probes. acs.org These probes exhibit high biocompatibility, excellent quantum yield, and large Stokes shifts, which are desirable properties for cellular imaging. acs.org

Furthermore, the development of [18F]Flutemetamol, a derivative of the core 2-phenyl-1,3-benzothiazol-6-ol structure, provides a powerful tool for the real-time monitoring of pathological processes in vivo. nih.gov This PET tracer is designed to bind to β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov Its application allows for the early detection of these plaques and can be used to monitor the progression of the disease and the efficacy of potential treatments. nih.govnih.gov The ability to modify the benzothiazole scaffold to target specific biomolecules like β-amyloid or to localize within specific organelles like mitochondria underscores its versatility in creating tools for real-time monitoring of biological events. acs.orgnih.gov

Utilization as Chemical Biology Tools for Target Validation

Beyond imaging, the this compound scaffold serves as a foundation for creating chemical tools to identify and validate novel drug targets. These tools are designed to interact specifically with proteins of interest, enabling their isolation and study.

The development of synthetic affinity ligands is a crucial step in protein purification, allowing for the isolation of specific proteins from complex biological mixtures. springernature.com These ligands are designed to bind with high affinity and specificity to a target protein. A common strategy involves immobilizing a small molecule ligand, known to bind a specific protein, onto a solid support like chromatography beads.

While direct use of this compound as an affinity ligand is not extensively documented, its "privileged scaffold" status suggests its potential in this application. The general approach involves coupling a molecule that targets a specific protein domain to a tag, such as desthiobiotin. This conjugate can then be used to capture the protein and its binding partners, which can be subsequently eluted and identified. biorxiv.org This methodology has been successfully employed to purify large, low-abundance multi-protein complexes from human cells, demonstrating the power of small-molecule inhibitors as affinity ligands. biorxiv.org Given the diverse biological targets of benzothiazole derivatives, the this compound core represents a promising starting point for designing novel affinity ligands for protein purification and capture.

Photoaffinity labeling is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological system. This method involves chemically modifying a ligand with a photoreactive group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the target protein, thus permanently "labeling" it.

Currently, there is a lack of specific research findings detailing the development of this compound derivatives as photoaffinity labels. However, the inherent modularity of the scaffold would, in principle, allow for the incorporation of common photoreactive moieties, such as azides, diazirines, or benzophenones. Such a tool could be invaluable for unequivocally identifying the direct cellular targets of bioactive compounds derived from this scaffold.

Role as a Privileged Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. semanticscholar.orgnih.govnih.gov Both the benzothiazole and morpholine (B109124) heterocycles are considered privileged structures in medicinal chemistry. researchgate.netmdpi.comwisdomlib.org The benzothiazole core is present in a wide range of biologically active compounds, and the morpholine ring is frequently added to improve the pharmacokinetic properties of drug candidates. acs.orgnih.gov

The this compound structure is therefore an excellent starting point for combinatorial chemistry. In this approach, large libraries of related compounds are synthesized by systematically combining different chemical building blocks. Solid-phase synthesis is a particularly efficient method for generating such libraries, where the scaffold is attached to a resin, and various chemical modifications are performed in a stepwise fashion. mdpi.comresearchgate.net The resulting library of compounds can then be subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds with desired biological activity against a specific target. The versatility of the benzothiazole scaffold allows for modifications at multiple positions, enabling the generation of vast chemical diversity from a single core structure. mdpi.comresearchgate.net

Table 2: Features of this compound as a Privileged Scaffold

| Feature | Description | Relevance to Drug Discovery |

|---|---|---|

| Benzothiazole Core | Aromatic, heterocyclic system known to interact with various biological targets. nih.govmdpi.com | Provides a foundation for designing molecules with diverse pharmacological activities. |

| Morpholine Moiety | Improves solubility and pharmacokinetic profile. researchgate.netacs.org | Enhances the "drug-like" properties of the resulting compounds. |

| Multiple Modification Sites | The scaffold allows for chemical derivatization at several positions. | Enables the creation of large, diverse combinatorial libraries for HTS. researchgate.net |

| Proven Bioactivity | Derivatives of both parent scaffolds have known biological activities. nih.govresearchgate.net | Increases the probability of finding active compounds within a synthesized library. |

Design and Synthesis of Diversified Compound Libraries

The development of diversified chemical libraries is a cornerstone of modern drug discovery and chemical biology, providing a rich source of molecular probes to investigate biological systems. The 2-morpholin-4-yl-1,3-benzothiazole scaffold is particularly amenable to the construction of such libraries due to its synthetic tractability.

Chemists employ various synthetic strategies to generate a wide array of derivatives from this core structure. The synthesis often involves multi-step reactions where the benzothiazole, morpholine, and phenyl rings can be systematically modified. For instance, libraries can be created by introducing a diverse set of substituents onto the benzothiazole ring system. This allows for the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

Key synthetic approaches include:

Condensation Reactions: A common method for forming the benzothiazole ring itself involves the reaction of 2-aminothiophenols with appropriate reagents. Modifications to these starting materials allow for diversity in the final products.

Substitution Reactions: The aromatic core of the benzothiazole can undergo electrophilic or nucleophilic substitution to append various functional groups, altering the electronic and steric properties of the molecule.

Modification of the Morpholine Ring: While often maintained for its favorable pharmacokinetic properties, the morpholine ring can also be replaced with other heterocycles to probe the requirements of the biological target.

The structures of newly synthesized compounds are typically confirmed using advanced spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure their identity and purity before they are included in a screening library nih.govresearchgate.net. The goal is to create a collection of compounds with varied physicochemical properties to maximize the chances of finding a "hit" against a specific biological target.

Strategies for Identification of Novel Bioactive Compounds from Libraries

Once a diversified compound library based on the 2-morpholin-4-yl-1,3-benzothiazole scaffold is synthesized, various strategies are employed to identify individual molecules with desired biological activity. These screening funnels are designed to efficiently sift through hundreds or thousands of compounds.

High-Throughput Screening (HTS): This is the primary method for initial identification. Libraries are tested in automated, miniaturized assays against a specific biological target, such as an enzyme or a receptor. For example, derivatives might be screened for their ability to inhibit a particular kinase or block a receptor's binding site.

In Silico Screening and Molecular Docking: Computational methods are increasingly used to pre-screen libraries virtually. Molecular docking studies can predict how well a compound might bind to the active site of a target protein whose three-dimensional structure is known. nih.gov This approach helps to prioritize which compounds from the library should be synthesized and tested in the lab, saving time and resources. For example, docking scores can be calculated to estimate the binding affinity of each derivative, with lower scores often indicating a more favorable interaction nih.gov.

Phenotypic Screening: Instead of testing against an isolated target, compounds can be screened for their effect on whole cells or even small organisms. This approach can identify compounds that work through novel mechanisms and is valuable for understanding complex biological pathways.

The "hits" identified from these initial screens undergo further validation and optimization to confirm their activity, determine their selectivity, and improve their potency, leading to the development of valuable research tools or potential therapeutic leads.

Contribution to Understanding Disease Pathophysiology in In Vitro and Model Systems (Mechanistic Focus)

Derivatives of the 2-morpholin-4-yl-1,3-benzothiazole scaffold have proven to be invaluable tools for probing the mechanisms of various diseases in laboratory settings. By selectively inhibiting specific proteins, these compounds allow researchers to elucidate the role of those proteins in cellular signaling pathways and disease progression.

One prominent example is the development of 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) , a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.gov The CRF system is a key regulator of the stress response, and its dysregulation has been implicated in alcohol dependence. MTIP was developed as a research tool to investigate this connection.

In preclinical studies, MTIP demonstrated high affinity for the CRF1 receptor and excellent oral bioavailability. nih.gov Researchers used this compound in animal models of alcoholism to explore the role of CRF1 in stress-induced relapse and excessive alcohol consumption. Studies showed that MTIP could block excessive alcohol self-administration in rats with a history of dependence and prevent stress-induced reinstatement of alcohol-seeking behavior. nih.gov These findings, made possible by a specific chemical tool derived from the morpholinyl-thiazole scaffold, have significantly contributed to the understanding that the CRF1 receptor is a critical component in the neurobiology of alcohol dependence.

Table 1: In Vitro and In Vivo Activity of the CRF1 Antagonist MTIP

| Parameter | Species | Value | Reference |

|---|---|---|---|

| CRF1 Binding Affinity (Ki) | Human | <1 nM | nih.gov |

| CRF2 Binding Affinity | Human | No detectable activity | nih.gov |

| Ex Vivo Receptor Occupancy (ED50) | Rat | ~1.3 mg/kg (oral) | nih.gov |

| Oral Bioavailability | Rat | 91.1% | nih.gov |

| Effect in Dependence Model | Rat | Blocked excessive alcohol self-administration | nih.gov |

| Effect in Relapse Model | Rat | Blocked stress-induced reinstatement of alcohol seeking | nih.gov |

Beyond neuroscience, other derivatives from related morpholine-thiazole libraries are being used to investigate other diseases. For example, compounds are being designed and tested as inhibitors of carbonic anhydrase for glaucoma research nih.gov, glutaminase 1 for cancer biology nih.gov, and ATR kinase, another important cancer target nih.gov. By providing a means to selectively "turn off" these enzymes in vitro, these molecular probes help clarify their specific roles in pathophysiology.

Table 2: Examples of Biological Targets for Morpholine-Thiazole Derivatives

| Compound Class | Target Enzyme/Receptor | Associated Disease Area | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazines | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Alcoholism, Anxiety | nih.gov |

| Thiazole (B1198619) Derivatives | Carbonic Anhydrase-II (CA-II) | Glaucoma | nih.gov |

| Benzothiazole-Chromones | ATR Kinase | Cancer | nih.gov |

| Thiadiazolyl-piperidines | Glutaminase 1 (GLS1) | Cancer | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, a suite of NMR experiments would be employed to confirm its constitution and stereochemistry. While specific experimental data for this compound is not widely available in the public domain, the application of standard NMR techniques can be described.

A typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system, as well as signals for the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts of these protons would provide information about their electronic environment. For instance, the protons on the benzothiazole ring would appear in the aromatic region (typically 6.0-8.5 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The protons of the morpholine ring would likely appear as multiplets in the aliphatic region (typically 3.0-4.0 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.5 - 7.5 | m | - |

| Morpholine O-CH₂ | 3.7 - 3.9 | t | - |

| Morpholine N-CH₂ | 3.3 - 3.5 | t | - |

| Phenolic OH | 9.0 - 10.0 | s | - |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are essential.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as the protons on the benzothiazole ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful for confirming the conformation of the morpholine ring and its orientation relative to the benzothiazole core.

NMR for Ligand-Protein Binding Studies (e.g., Ligand-Observed NMR)

Should this compound be investigated as a potential ligand for a biological target, ligand-observed NMR techniques would be highly valuable. These methods monitor the NMR signals of the ligand in the presence and absence of a target protein. Changes in the ligand's NMR parameters, such as chemical shifts, line widths, and relaxation rates, can provide information about binding affinity, the ligand's binding mode, and the parts of the ligand that are in direct contact with the protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful tools for screening and characterizing ligand-protein interactions.

Mass Spectrometry (MS) for Investigating Metabolites and Protein Adducts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound, confirming its elemental composition, and studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂N₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined value. This confirmation is a critical step in the characterization of the compound.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 237.0692 | - |

| [M+Na]⁺ | 259.0512 | - |

| [M-H]⁻ | 235.0547 | - |